molecular formula C8H7N3S2 B080181 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione CAS No. 10253-83-5

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione

Cat. No. B080181
CAS RN: 10253-83-5
M. Wt: 209.3 g/mol
InChI Key: BOJLJKMUGYYKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its derivatives involves several key steps, including optimization of synthesis conditions to obtain the desired product with good yield and purity. Typically, this process might involve reactions such as thionation, alkylation, hydrazinolysis, nucleophilic addition, and intramolecular cyclization. An example includes the use of 3-amino-1-phenylthiourea as a starting reagent, followed by its reaction with carbon disulfide in an appropriate solvent to obtain thione, which is further processed through various reactions to yield the target compound (Hotsulia & Fedotov, 2019).

Molecular Structure Analysis

The molecular structure of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione has been characterized using techniques such as X-ray diffraction, FTIR spectra, and NMR spectroscopy. These studies help in confirming the structural integrity of the synthesized compounds and provide insights into their conformational dynamics and stability (Jian et al., 2005).

Chemical Reactions and Properties

This thiadiazole derivative participates in various chemical reactions, contributing to its versatile applications. Its chemical reactivity, including the ability to undergo substitution reactions, coupling reactions, and cyclization processes, makes it a valuable intermediate for the synthesis of a wide range of compounds with potential biological activities (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione, such as solubility, melting point, and crystalline structure, are crucial for its practical applications. These properties are typically studied using high-performance liquid chromatography, differential scanning calorimetry, and other analytical techniques to ensure the compound's suitability for further development and application (Hotsulia & Fedotov, 2019).

Chemical Properties Analysis

The compound exhibits a variety of chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules. These chemical properties are essential for exploring its potential uses in medicinal chemistry, materials science, and other fields. Molecular docking studies and computational predictions can further elucidate the potential biological activities and interactions of this compound with biological targets (Pavlova et al., 2022).

Scientific Research Applications

  • Biological Activities : This compound and its derivatives have been found to exhibit antimicrobial, antituberculous, and antiphlogistic properties. They also show potential in inhibiting the development of some cancer diseases. A simple one-step synthesis method for this compound was reported by Huisgen et al. in 1961 (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).

  • Synthesis Optimization : Studies have focused on optimizing the synthesis of S-derivatives of this compound, predicting their biological activity, and exploring their antimicrobial properties. The structure of these derivatives was confirmed using various analytical methods (Hotsulia & Fedotov, 2019).

  • Cytotoxic Activity : Derivatives of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione have been synthesized and evaluated for cytotoxic activity against cancer cell lines, revealing potential as chemotherapy agents (Karakuş et al., 2010).

  • Antifungal Agents : Some derivatives have shown promising antifungal activity, comparable to the reference drug Flukanazole. These findings suggest potential applications in antifungal treatments (Singh & Rana, 2011).

  • Tribological Applications : In the field of materials science, thiadiazole-2-thione derivatives have been studied for their tribological properties, such as anti-wear and friction-reducing capabilities, in rapeseed oil (Zhu, Fan, Wang, & Zhu, 2009).

  • Anticancer and Neuroprotective Activities : The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been studied for its anticancer and neuroprotective effects. It shows potential in inhibiting tumor cell proliferation and inducing a trophic effect in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

  • Inflammation Inhibitors : Derivatives of 5-(2-Hydroxy phenyl)-1,3,4-oxadiazole-2(3H)-thione have been evaluated for their ability to inhibit inflammation, showing potential as non-ulcerogenic anti-inflammatory agents (Saxena, Verma, Saxena, & Shanker, 1992).

properties

IUPAC Name

5-anilino-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLJKMUGYYKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145261
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione

CAS RN

10253-83-5
Record name 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10253-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-anilino-1,3,4-thiadiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 3
Reactant of Route 3
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 4
Reactant of Route 4
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 5
Reactant of Route 5
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 6
Reactant of Route 6
5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione

Citations

For This Compound
2
Citations
M Dilek Altintop, A Ozdemir… - Letters in Drug …, 2014 - ingentaconnect.com
N'-Benzylidene-2-[[5-(phenylamino)-1,3,4-thiadiazol-2-yl]thio]acetohydrazide derivatives (5a-p) were synthesized to screen for their AChE, BuChE and LOX inhibitory activity. The CCK-…
Number of citations: 5 www.ingentaconnect.com
MD Altıntop, B Sever, A Özdemir, K Kucukoglu… - Bioorganic & Medicinal …, 2017 - Elsevier
In the last years, inhibition of carbonic anhydrase (CA) has emerged as a promising approach for pharmacologic intervention in a variety of disorders such as glaucoma, epilepsy, …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.